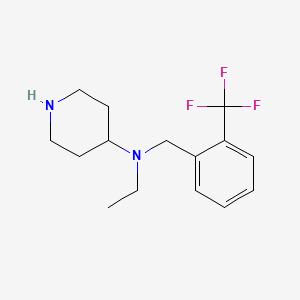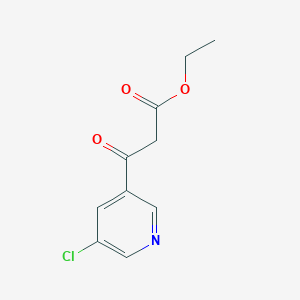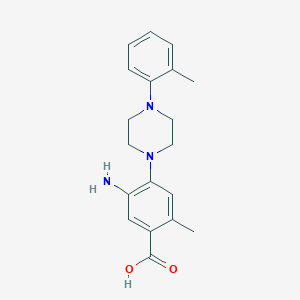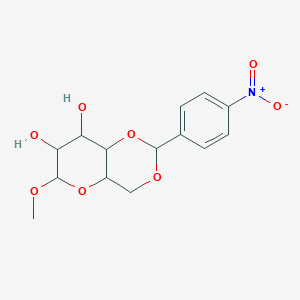
Methyl 4,6-O-(4-nitrophenyl)methylene-a-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is a pivotal compound in biomedical research. It is primarily used to explore the intricate interplay between specific pharmaceutical compounds and galactose metabolism-related afflictions. The compound has a molecular formula of C14H17NO8 and a molecular weight of 327.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside typically involves the reaction of methyl α-D-galactopyranoside with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the 4 and 6 positions of the galactopyranoside ring . The reaction conditions often include the use of a suitable solvent such as methanol or dichloromethane, and a catalyst like p-toluenesulfonic acid to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylene bridge can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Reduction: Reduction of the nitro group forms the corresponding amino compound.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is widely used in scientific research, including:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology: The compound is used to investigate the role of galactose metabolism in various biological processes.
Medicine: It is employed in the development of pharmaceutical compounds targeting galactose metabolism-related diseases.
Industry: The compound is used in the synthesis of various glycoside derivatives for industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside involves its interaction with specific enzymes and receptors involved in galactose metabolism. The compound acts as a substrate or inhibitor for these enzymes, thereby modulating their activity and affecting the metabolic pathways . The molecular targets include enzymes like galactosidase and galactokinase, which play crucial roles in galactose metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl α-D-galactopyranoside: A similar compound used as a substrate for α-galactosidase activity assays.
Methyl 4,6-O-(4-nitrobenzylidene)-α-D-galactopyranoside: Another derivative with similar structural features.
Uniqueness
Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is unique due to its specific methylene bridge formation between the 4 and 6 positions of the galactopyranoside ring. This structural feature imparts distinct chemical and biological properties, making it a valuable tool in biomedical research.
Properties
Molecular Formula |
C14H17NO8 |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
6-methoxy-2-(4-nitrophenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C14H17NO8/c1-20-14-11(17)10(16)12-9(22-14)6-21-13(23-12)7-2-4-8(5-3-7)15(18)19/h2-5,9-14,16-17H,6H2,1H3 |
InChI Key |
QDGVVAPLJLTAKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B12075996.png)
![2-Bromo-7-chlorothiazolo[4,5-b]pyridine](/img/structure/B12075997.png)
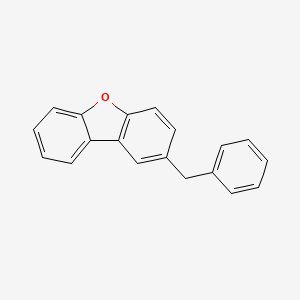
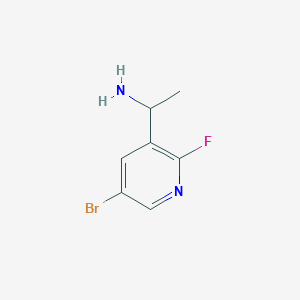
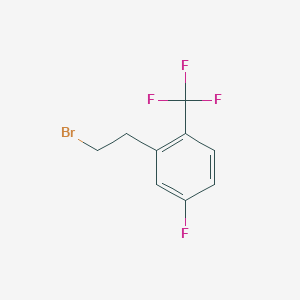
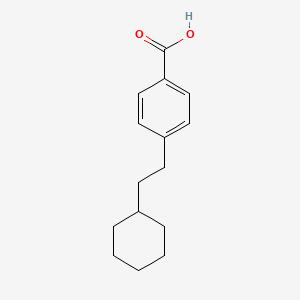

![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)
